molecular formula C17H18N4O3 B5670645 1-isonicotinoyl-4-(4-nitrobenzyl)piperazine

1-isonicotinoyl-4-(4-nitrobenzyl)piperazine

Cat. No. B5670645
M. Wt: 326.35 g/mol
InChI Key: BPICWXIHFSBYIZ-UHFFFAOYSA-N
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Description

Piperazine derivatives are a broad class of compounds with significant pharmaceutical and synthetic applications. They serve as building blocks for a variety of chemical reactions and possess a range of biological activities. This discussion focuses on the synthesis, structural analysis, and properties of a piperazine compound with specific substituents, aiming to outline methodologies and findings relevant to "1-isonicotinoyl-4-(4-nitrobenzyl)piperazine".

Synthesis Analysis

The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, alkylation, and reduction of nitro groups. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine highlights a multi-step process including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield of 48.2% (Quan, 2006). This method involves critical steps that could be adapted for synthesizing the target compound by adjusting the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques. The crystal structure of "4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine" reveals a slightly distorted chair conformation of the piperazine ring and specific orientations of the nitro group and benzene ring, as determined by X-ray crystallography (Kavitha et al., 2013). Such detailed structural insights are crucial for understanding the chemical behavior and reactivity of "1-isonicotinoyl-4-(4-nitrobenzyl)piperazine".

Chemical Reactions and Properties

Piperazine compounds participate in a variety of chemical reactions, including the formation of macrocyclic structures and the synthesis of complex organic molecules. For example, the synthesis of bifunctional tetraaza macrocycles demonstrates the versatility of piperazine derivatives in forming chelating agents through cyclization reactions (McMurry et al., 1992). These reactions underscore the chemical reactivity and potential applications of piperazine derivatives in synthesizing targeted molecular structures.

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular configuration and substituents. The crystal packing and supramolecular interactions of piperazine derivatives can be studied to understand their solid-state properties and the effects of different substituents on these properties (Ntirampebura et al., 2008).

properties

IUPAC Name

[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-17(15-5-7-18-8-6-15)20-11-9-19(10-12-20)13-14-1-3-16(4-2-14)21(23)24/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPICWXIHFSBYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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